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Introduction
10Z-Nonadecenoic acid, also known as cis-10-Nonadecenoic acid, is a long-chain,

monounsaturated omega-10 fatty acid. Its structure consists of a 19-carbon chain with a single

cis-double bond located at the tenth carbon from the carboxyl group. As an endogenous

metabolite, it is found in various biological matrices, including blood and feces. Recent

research has highlighted its potential as a bioactive molecule, particularly for its anti-tumor

properties, making it a compound of interest in oncological research and drug development.

This technical guide provides an in-depth overview of the physicochemical characteristics of

10Z-Nonadecenoic acid, alongside detailed experimental protocols for its analysis and

evaluation of its biological activity.

Physicochemical Characteristics
10Z-Nonadecenoic acid is a hydrophobic molecule, a characteristic underscored by its low

predicted water solubility and high octanol-water partition coefficient (logP).[1][2] These

properties suggest that within a cellular context, it is predominantly located in lipid-rich

environments such as cell membranes.[3] The physical and chemical properties of 10Z-
Nonadecenoic acid are summarized in the table below.
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Property Value Source

Molecular Formula C₁₉H₃₆O₂ [3][4][5][6]

Average Molecular Weight 296.49 g/mol [3][4][7]

Monoisotopic Molecular

Weight
296.271530396 Da [2][3]

IUPAC Name (10Z)-nonadec-10-enoic acid [3]

CAS Number 73033-09-7 [4][5][6]

Physical State Liquid (at room temperature) [4][7]

Melting Point Not Available [3]

Boiling Point Not Available [3]

Water Solubility (Predicted) 7.6 x 10⁻⁵ g/L [2][3]

logP (Predicted) 6.50 - 8.06 [2][3][8]

pKa (Strongest Acidic,

Predicted)
5.02 [1][2]

Solubility in Organic Solvents
DMF: 30 mg/mLDMSO: 30

mg/mLEthanol: 30 mg/mL
[5][7]

Biological Activity and Signaling Pathways
10Z-Nonadecenoic acid has demonstrated notable anti-tumor activity. Studies have shown

that it can inhibit the proliferation of cancer cell lines. Specifically, it has been reported to inhibit

the growth of HL-60 (human promyelocytic leukemia) cells. Furthermore, like other long-chain

fatty acids, 10Z-Nonadecenoic acid has been suggested to inhibit the activity of the tumor

suppressor protein p53.[7]

The p53 protein is a critical transcription factor that responds to cellular stress by inducing cell

cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.

The inhibition of p53's DNA binding activity by long-chain fatty acids could have significant

implications in cancer biology. This interaction suggests a complex role for fatty acids in

modulating key cancer-related pathways.
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Figure 1: Conceptual diagram of p53 inhibition by 10Z-Nonadecenoic acid.

Experimental Protocols
Quantification of 10Z-Nonadecenoic Acid in Biological
Samples by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification of

fatty acids. Due to their low volatility, fatty acids require derivatization into fatty acid methyl

esters (FAMEs) prior to analysis.
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Workflow for GC-MS Quantification of 10Z-Nonadecenoic Acid

1. Sample Collection
(e.g., Plasma, Cell Pellet)

2. Lipid Extraction
(Folch Method)

3. Derivatization to FAMEs
(BF₃-Methanol)

4. GC-MS Analysis

5. Data Processing &
Quantification
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Figure 2: General workflow for the GC-MS analysis of fatty acids.

1. Lipid Extraction (Modified Folch Method)

Homogenize approximately 1x10⁶ cells or 100 µL of plasma in a glass tube.

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

Centrifuge at 2,000 x g for 10 minutes.
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Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new

glass tube.

Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Re-dissolve the dried lipid extract in 1 mL of toluene.

Add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.

Cap the tube tightly and heat at 60°C for 30 minutes in a water bath.

Cool the tube to room temperature.

Add 1 mL of hexane and 1 mL of water, then vortex.

Centrifuge at 1,000 x g for 5 minutes.

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis

Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).

Injector: Splitless injection at 250°C.

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 4°C/min, and hold

for 10 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion

monitoring (SIM) for targeted quantification. A standard curve of 10Z-Nonadecenoic acid
methyl ester should be prepared for accurate quantification.

In Vitro Anti-Proliferative Activity using MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability. It is widely used to determine the cytotoxic potential of a

compound and to calculate its half-maximal inhibitory concentration (IC₅₀).
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Workflow for MTT Cell Viability Assay

Day 1: Cell Seeding

Day 2: Treatment
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5. Incubate for 4 hours
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Figure 3: General workflow for determining IC₅₀ using an MTT assay.
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1. Cell Culture and Seeding

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and

1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of

medium.

Incubate overnight to allow cells to acclimate.

2. Compound Treatment

Prepare a stock solution of 10Z-Nonadecenoic acid in a suitable solvent like DMSO or

ethanol.

Perform serial dilutions of the stock solution in culture medium to achieve the desired final

concentrations.

Add the diluted compound to the respective wells. Include a vehicle control (medium with the

highest concentration of solvent) and a no-treatment control.

Incubate the plate for 48 to 72 hours.

3. MTT Assay Procedure

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow

MTT to purple formazan crystals.

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

to each well to dissolve the formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percent viability against the logarithm of the compound concentration.

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-

linear regression analysis.

Conclusion
10Z-Nonadecenoic acid is a long-chain monounsaturated fatty acid with distinct

physicochemical properties that predispose it to integration within cellular membranes. Its

emerging role as an anti-tumor agent, potentially through the modulation of critical signaling

pathways like p53, makes it a molecule of significant interest for further investigation. The

protocols outlined in this guide provide a robust framework for the accurate quantification of

10Z-Nonadecenoic acid in biological systems and for the systematic evaluation of its cytotoxic

and anti-proliferative effects. This information serves as a valuable resource for researchers in

the fields of lipidomics, cancer biology, and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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